Acetyl chloride, oxo(phenylamino)-

Description

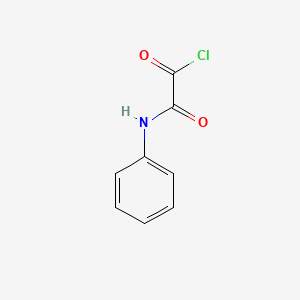

Acetyl chloride, oxo(phenylamino)- (IUPAC: 2-oxo-2-(phenylamino)acetyl chloride) is an acyl chloride derivative featuring a phenylamino group substituted at the carbonyl carbon. Its structure comprises a reactive acetyl chloride moiety (Cl–CO–) linked to a phenylamino (–NH–C6H5) group and an additional oxo (=O) group at the α-position. This compound serves as a critical intermediate in synthesizing heterocyclic systems, such as azetidinones (β-lactams) and hydrazonoyl chlorides, which are pharmacologically relevant .

Synthesis routes include:

- Cyclization reactions: Reacting 4-[4-(benzylideneamino)phenylamino]-3-nitrobenzopyran-2-one derivatives with acetyl chloride yields substituted azetidinones .

- Hydrazonoyl chloride formation: Treatment of 2-oxo-2-(phenylamino)acetyl chloride with N-methyl-N-phenylhydrazine, followed by phosphorus pentachloride, produces hydrazonoyl chlorides .

Properties

Molecular Formula |

C8H6ClNO2 |

|---|---|

Molecular Weight |

183.59 g/mol |

IUPAC Name |

2-anilino-2-oxoacetyl chloride |

InChI |

InChI=1S/C8H6ClNO2/c9-7(11)8(12)10-6-4-2-1-3-5-6/h1-5H,(H,10,12) |

InChI Key |

COYSDLRGCXLWQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 2-oxo-2-(phenylamino)acetyl chloride are contextualized below alongside analogous acyl chlorides and derivatives.

Structural and Reactivity Comparisons

Key Findings

- Reactivity in Cyclization : The target compound outperforms 5-nitrobenzoyl chlorides in cyclization efficiency due to its α-oxo group, which enhances electrophilicity at the carbonyl carbon .

- Hydrolytic Stability : Unlike 5-nitrobenzoyl chlorides , which hydrolyze rapidly to carboxylic acids , the target compound demonstrates moderate stability, enabling its use in multi-step syntheses .

- Base-Dependent Acetylation : In acetylation reactions, the choice of base (e.g., triethylamine vs. pyridine) significantly alters product distribution. For example, acetyl chloride with triethylamine yields N-oxides, while pyridine favors acetylated amines .

- Biological Activity: Derivatives of the target compound, such as azetidinones, exhibit broad-spectrum antimicrobial activity, comparable to indole carboxylates from .

Substituent Effects

- Electron-Withdrawing Groups (EWGs): Nitro (–NO2) substituents (e.g., in 5-nitrobenzoyl chlorides) increase electrophilicity but reduce hydrolytic stability .

- Aromatic vs. Aliphatic Amines: Phenylamino groups enhance resonance stabilization of intermediates, whereas alkylamino groups (e.g., in indole carboxylates) improve solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.